molecular formula C8H13NO3 B13495116 3-Cyclobutyl-2-formamidopropanoic acid

3-Cyclobutyl-2-formamidopropanoic acid

Cat. No.: B13495116
M. Wt: 171.19 g/mol
InChI Key: BSBRDTLFBQGISD-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-formamidopropanoic acid is an organic compound that features a cyclobutyl ring attached to a formamidopropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-formamidopropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs potassium cyclobutyltrifluoroborate and aryl chlorides under mild conditions to yield the desired cyclobutyl derivatives . Another method involves the copper hydride-catalyzed enantioselective intramolecular hydroalkylation of halide-tethered styrenes, which can produce enantioenriched cyclobutanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-formamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyclobutyl-2-formamidopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-formamidopropanoic acid involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the cyclobutyl ring can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylformamidopropanoic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    Cyclopentylformamidopropanoic acid: Contains a cyclopentyl ring, offering different steric and electronic properties.

Uniqueness

3-Cyclobutyl-2-formamidopropanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-cyclobutyl-2-formamidopropanoic acid

InChI

InChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12)

InChI Key

BSBRDTLFBQGISD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(C(=O)O)NC=O

Origin of Product

United States

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